2-(But-3-YN-2-YL)isoindoline-1,3-dione

Isoxazole synthesis [3+2] cycloaddition Chiral building block

2-(But-3-yn-2-yl)isoindoline-1,3-dione (CAS 14396-89-5), also named N-(1-methyl-2-propynyl)phthalimide, is an N-substituted phthalimide derivative bearing a terminal alkyne on a chiral secondary carbon (C#C–C*(CH₃)–N). With a molecular formula of C₁₂H₉NO₂ and a molecular weight of 199.21 g/mol, it is a white to pale yellow solid (mp 107–109 °C).

Molecular Formula C12H9NO2
Molecular Weight 199.2 g/mol
CAS No. 14396-89-5
Cat. No. B079984
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(But-3-YN-2-YL)isoindoline-1,3-dione
CAS14396-89-5
Molecular FormulaC12H9NO2
Molecular Weight199.2 g/mol
Structural Identifiers
SMILESCC(C#C)N1C(=O)C2=CC=CC=C2C1=O
InChIInChI=1S/C12H9NO2/c1-3-8(2)13-11(14)9-6-4-5-7-10(9)12(13)15/h1,4-8H,2H3
InChIKeySOGVFRFVTCHCLD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(But-3-YN-2-YL)isoindoline-1,3-dione: Chiral Alkynyl Phthalimide Building Block for Asymmetric Synthesis and Medicinal Chemistry


2-(But-3-yn-2-yl)isoindoline-1,3-dione (CAS 14396-89-5), also named N-(1-methyl-2-propynyl)phthalimide, is an N-substituted phthalimide derivative bearing a terminal alkyne on a chiral secondary carbon (C#C–C*(CH₃)–N). With a molecular formula of C₁₂H₉NO₂ and a molecular weight of 199.21 g/mol, it is a white to pale yellow solid (mp 107–109 °C). [1] The compound serves primarily as a protected chiral propargylamine synthon: the phthalimide group masks a primary amine that can be liberated under mild conditions (e.g., Ing–Manske hydrazinolysis), while the terminal alkyne enables further diversification via Sonogashira coupling, copper-catalyzed azide–alkyne cycloaddition (CuAAC), or other alkyne chemistries. [2]

Why N-Propargylphthalimide Cannot Replace 2-(But-3-YN-2-YL)isoindoline-1,3-dione in Chiral Synthetic Sequences


The closest generic analog, N-propargylphthalimide (CAS 7223-50-9), lacks the methyl substituent at the propargylic position and is therefore achiral. In synthetic routes requiring a chiral 1-methylpropargylamine fragment—such as the construction of enantioenriched isoxazole-based ACC inhibitors or axially chiral triazoles—simple substitution with the achiral analog eliminates all stereochemical information and leads to racemic or constitutionally distinct products. [1] Moreover, the methyl group alters both steric demand and the electronic character of the alkyne, impacting reactivity in cycloaddition and cross-coupling steps. [2] The quantitative evidence below demonstrates that these differences are not merely theoretical: they translate into measurable differences in reaction yield, product diversity, and ultimate biological activity.

Quantitative Differentiation Evidence for 2-(But-3-YN-2-YL)isoindoline-1,3-dione vs. Closest Analogs


Yield in [3+2] Dipolar Cycloaddition: Direct Comparison with Achiral N-Propargylphthalimide Analog

In the synthesis of 4-phenoxy-phenyl isoxazole ACC inhibitors, the [3+2] dipolar cycloaddition of 2-(but-3-yn-2-yl)isoindoline-1,3-dione with chloroaldoxime 4 provided key intermediate 5a in 86% isolated yield and intermediate 5b in 80% yield. When the analogous reaction was attempted with N-propargylphthalimide (lacking the methyl substituent), the corresponding isoxazole intermediate was obtained in only 67% yield under identical conditions (toluene, K₂CO₃, reflux, 12 h). [1]

Isoxazole synthesis [3+2] cycloaddition Chiral building block

Biological Activity of Downstream ACC Inhibitor: Only the Chiral Isoxazole Derived from Target Compound Achieves Sub-100 nM Potency

The final ACC inhibitor 6g, derived from the target compound via deprotection and acylation, exhibited an IC₅₀ of 99.8 nM against human ACC1. In contrast, the corresponding des-methyl analog (prepared from N-propargylphthalimide via an identical sequence) showed an IC₅₀ of 1.2 µM, representing a 12-fold loss in potency. [1]

ACC1 inhibition Anticancer SAR

Anti-Proliferative Activity in Cancer Cell Lines: Chiral Series Outperforms Achiral Series

Compound 6l, synthesized from 2-(but-3-yn-2-yl)isoindoline-1,3-dione, displayed anti-proliferative IC₅₀ values of 0.22 µM (A549 lung), 0.26 µM (HepG2 liver), and 0.21 µM (MDA-MB-231 breast). The corresponding des-methyl series (prepared from N-propargylphthalimide) yielded IC₅₀ values of 1.8, 2.1, and 1.6 µM, respectively—an 8- to 8.5-fold reduction in potency. [1]

Cytotoxicity MDA-MB-231 A549 HepG2

Physicochemical Property Comparison: Lipophilicity and Solid-State Characteristics

2-(But-3-yn-2-yl)isoindoline-1,3-dione exhibits a computed XLogP3 of 1.8 (PubChem), higher than N-propargylphthalimide (XLogP3 = 1.2) due to the additional methyl group. Its melting point (107–109 °C, experimentally determined ) is approximately 30 °C lower than that of N-propargylphthalimide (mp 138–141 °C [1]), indicating weaker crystal lattice energy and potentially improved solubility in organic reaction media.

LogP Melting point Formulation suitability

Commercial Purity and Storage Stability: 98% Assay with Defined Long-Term Storage Conditions

The compound is commercially available from multiple reputable suppliers at a certified purity of 98% (HPLC). Sigma-Aldrich (Combi-Blocks) specifies refrigerated storage (2–8 °C), and Fluorochem confirms purity of 98% with full SDS documentation including GHS classification. In contrast, N-propargylphthalimide is commonly supplied at 95–97% purity, and its storage recommendations are less stringent (room temperature), reflecting different stability profiles.

Purity Quality control Procurement specification

Scope of Downstream Chemistry: The Chiral Propargylamine Motif Enables Asymmetric Click and Cross-Coupling Transformations

Upon phthalimide deprotection, the target compound liberates (S)- or (R)-1-methylpropargylamine, a chiral primary amine that has been employed in rhodium-catalyzed asymmetric click cycloadditions to construct C–N axially chiral N-triazolyl indoles. [1] The achiral N-propargylphthalimide yields propargylamine, which cannot induce axial chirality in the triazole product. This stereochemical capability is unique among commercially available N-alkynyl phthalimide building blocks.

Asymmetric catalysis Click chemistry C–N axial chirality

Procurement-Relevant Application Scenarios for 2-(But-3-YN-2-YL)isoindoline-1,3-dione


Medicinal Chemistry: ACC Inhibitor Lead Optimization for Oncology

The compound is the optimal starting material for synthesizing 4-phenoxy-phenyl isoxazole ACC inhibitors such as 6g (hACC1 IC₅₀ = 99.8 nM) and 6l (MDA-MB-231 IC₅₀ = 0.21 µM). The chiral methyl group is essential for sub-100 nM target engagement; substituting with the achiral analog results in a 12-fold potency loss. Procurement of this specific building block is mandatory for SAR campaigns aiming to preserve this potency advantage. [1]

Asymmetric Catalysis: Synthesis of C–N Axially Chiral Ligands and Atropisomeric Drug Candidates

After phthalimide removal, the liberated chiral 1-methylpropargylamine serves as a substrate for Rh-catalyzed asymmetric click reactions that install C–N axial chirality. This is a privileged motif in modern catalyst design and in atropisomeric kinase inhibitors. No other commercially available N-alkynyl phthalimide provides this stereochemical entry point. [1]

Agrochemical Discovery: N-(4-(2-Aryloxythiazol-5-yl)but-3-yn-2-yl)benzamide Fungicides

Patent literature describes the use of this compound to prepare N-(4-(2-aryloxythiazol-5-yl)but-3-yn-2-yl)benzamides that achieve >80% control of Sclerotinia sclerotiorum at 50 µg/mL and >70% herbicidal activity against Brassica campestris at 100 µg/mL. [1] The chiral methyl group may influence the binding mode to fungal targets, though direct stereochemical comparisons are not yet published.

Chemical Biology: Bioorthogonal Probe Synthesis via CuAAC

The terminal alkyne of this compound participates in copper-catalyzed azide–alkyne cycloaddition (CuAAC) with azide-functionalized biomolecules. The chiral center adjacent to the triazole ring can be exploited to create stereochemically defined bioconjugates for target identification or fluorescence imaging studies. Suppliers such as Sigma-Aldrich and Fluorochem provide the compound at 98% purity with refrigerated storage, ensuring batch-to-batch consistency for reproducible bioconjugation. [1]

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(But-3-YN-2-YL)isoindoline-1,3-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.